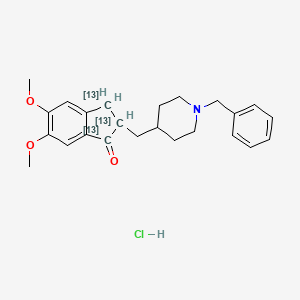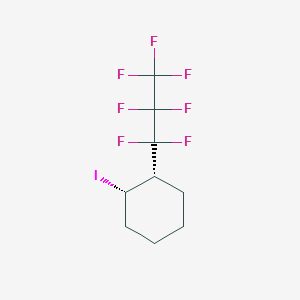
Isopropylmercury hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylmercury hydroxide is an organomercury compound with the chemical formula C3H7HgOH. It is a derivative of mercury and is known for its unique chemical properties and potential applications in various fields. This compound is of interest due to its reactivity and the presence of both organic and inorganic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropylmercury hydroxide typically involves the reaction of isopropyl alcohol with mercuric oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C3H7OH+HgO→C3H7HgOH+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Safety measures are crucial due to the toxicity of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Isopropylmercury hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropylmercury oxide.
Reduction: Reduction reactions can convert it back to isopropyl alcohol and elemental mercury.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Isopropylmercury oxide.
Reduction: Isopropyl alcohol and elemental mercury.
Substitution: Various organomercury compounds depending on the substituent introduced.
Scientific Research Applications
Isopropylmercury hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of isopropylmercury hydroxide involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other cellular processes. The compound’s reactivity with biological molecules makes it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Methylmercury hydroxide: Similar structure but with a methyl group instead of an isopropyl group.
Ethylmercury hydroxide: Contains an ethyl group in place of the isopropyl group.
Phenylmercury hydroxide: Features a phenyl group instead of an isopropyl group.
Uniqueness
Isopropylmercury hydroxide is unique due to the presence of the isopropyl group, which influences its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to other organomercury compounds.
Properties
CAS No. |
33020-34-7 |
|---|---|
Molecular Formula |
C3H9HgO |
Molecular Weight |
261.69 g/mol |
IUPAC Name |
propan-2-ylmercury;hydrate |
InChI |
InChI=1S/C3H7.Hg.H2O/c1-3-2;;/h3H,1-2H3;;1H2 |
InChI Key |
ISUWYTJFRLGJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Hg].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)


![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)



